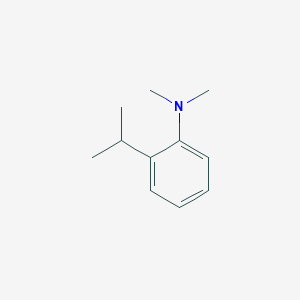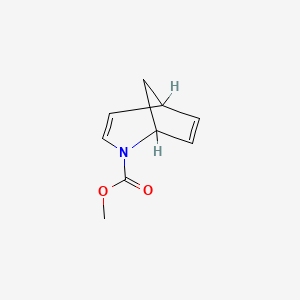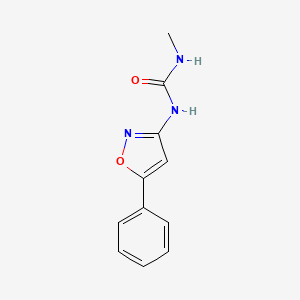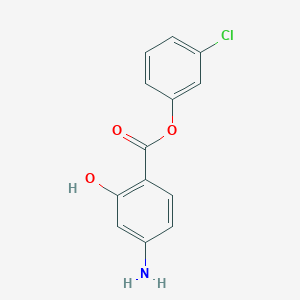
2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C15H22O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with a methyl group, a pentyl group, and a phenyl group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Starting Materials: An aldehyde or ketone, ethylene glycol, and an acid catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.
Purification: The product is purified by distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted dioxolane derivatives.
科学研究应用
2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular pathways, influencing chemical and biological processes.
相似化合物的比较
Similar Compounds
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in radical ring-opening polymerization.
2-Methyl-4-phenyl-1,3-dioxolane: A similar compound with a different alkyl substitution pattern.
Uniqueness
2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a methyl group, a pentyl group, and a phenyl group on the dioxolane ring makes it a versatile compound for various applications.
属性
CAS 编号 |
55668-44-5 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
2-methyl-2-pentyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-3-4-8-11-15(2)16-12-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChI 键 |
LVPFLTBHVPIDSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(OCC(O1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)

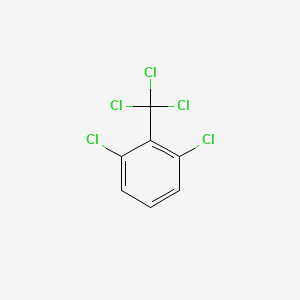
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
